

Application Notes and Protocols: Myoblot Assay for Functional Dystrophin Assessment with Casimersen

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Compound of Interest					
Compound Name:	Casimersen				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, leading to the absence or dysfunction of the dystrophin protein. [1][2] Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which stabilizes the muscle cell membrane (sarcolemma) during contraction.[2][3] Without functional dystrophin, muscle fibers are susceptible to damage, leading to chronic inflammation, fibrosis, and eventual loss of muscle tissue.[1]

Casimersen (AMONDYS 45[™]) is an antisense oligonucleotide designed to treat DMD patients with mutations amenable to exon 45 skipping.[4][5][6][7] By binding to a specific sequence on the DMD pre-mRNA, Casimersen directs the cellular splicing machinery to "skip" over exon 45, restoring the reading frame and enabling the production of a truncated but functional dystrophin protein.[1][4][5][8]

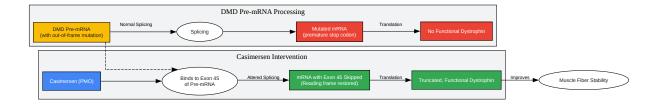
Assessing the efficacy of **Casimersen** and other dystrophin-restoring therapies necessitates robust and reliable methods for quantifying dystrophin protein expression in patient muscle tissue. The Myoblot assay, a specialized Western blot, is a critical tool for this purpose, providing quantitative data on the amount of dystrophin protein present in a muscle biopsy. This



document provides detailed application notes and protocols for the use of the Myoblot assay in the functional assessment of dystrophin following treatment with **Casimersen**.

Mechanism of Action of Casimersen

Casimersen is a phosphorodiamidate morpholino oligomer (PMO) that selectively binds to the exon 45 splice donor site of the dystrophin pre-mRNA.[4][5][8] This binding event sterically hinders the spliceosome from recognizing and including exon 45 in the mature mRNA transcript. The resulting mRNA, lacking exon 45, allows for the restoration of the translational reading frame. This leads to the production of an internally truncated, yet functional, dystrophin protein that can localize to the sarcolemma and restore the function of the DGC.[1][4]



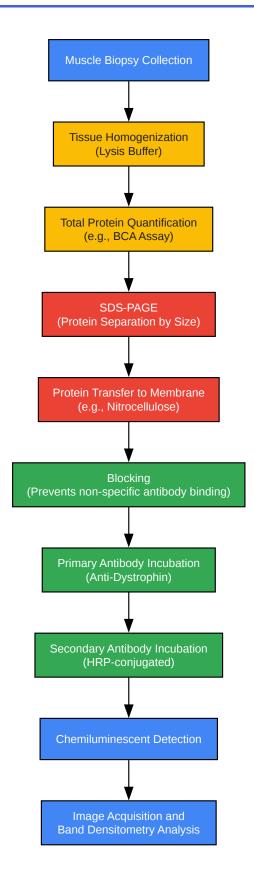
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Caption: Mechanism of action of Casimersen.

Myoblot (Western Blot) for Dystrophin Quantification: Experimental Workflow

The Myoblot assay for dystrophin quantification from muscle biopsies is a multi-step process that requires careful execution to ensure accurate and reproducible results. The general workflow is outlined below.





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Caption: Experimental workflow for Myoblot (Western Blot) analysis.



Detailed Experimental Protocol: Myoblot for Dystrophin Quantification

This protocol is a synthesis of established methods for dystrophin quantification in human skeletal muscle biopsies.[9][10][11][12]

Materials:

- Frozen muscle biopsy tissue
- DMD Lysis Buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol)
- Tissue homogenizer (e.g., pellet pestle motor)
- Microcentrifuge tubes
- Microcentrifuge (4°C)

Procedure:

- On ice, homogenize 10-micron sections of skeletal muscle in 150 μL of DMD lysis buffer using a pellet pestle motor homogenizer.
- Rotate the samples at 4°C for 2 hours to ensure complete lysis.
- Vortex the samples and then centrifuge at 20,000 rpm at 4°C for 20 minutes to pellet insoluble material.
- Carefully collect the supernatant containing the solubilized proteins and transfer to a new pre-chilled microcentrifuge tube.
- Store the protein extracts at -70°C until use.

2. Protein Quantification

Materials:



- BCA Protein Assay Kit (or equivalent)
- Microplate reader
- Procedure:
 - Determine the total protein concentration of each muscle lysate using a BCA assay according to the manufacturer's instructions.
 - This step is crucial for ensuring equal loading of protein onto the gel for accurate comparison between samples.
- 3. SDS-PAGE (Gel Electrophoresis)
- Materials:
 - 3-8% Tris-Acetate precast gels (suitable for large proteins like dystrophin)
 - SDS-PAGE running buffer
 - Protein loading buffer
 - Electrophoresis apparatus
 - Protein ladder
- Procedure:
 - Prepare protein samples for loading by mixing a standardized amount of total protein (e.g., 25 μg) with loading buffer and heating as required.
 - Load the prepared samples and a protein ladder into the wells of the Tris-Acetate gel.
 - Run the gel at a constant voltage (e.g., 30V) for approximately 5.5 hours, then increase
 the voltage to 100V for 1 hour to ensure adequate separation of high molecular weight
 proteins.
- 4. Protein Transfer (Western Blotting)



Materials:

- Nitrocellulose membrane
- Transfer buffer
- Wet transfer apparatus

Procedure:

- Equilibrate the gel and nitrocellulose membrane in transfer buffer.
- Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in the transfer apparatus.
- Perform a wet transfer at 300 mA for 18 hours at 4°C to transfer the proteins from the gel to the nitrocellulose membrane.

5. Immunodetection

Materials:

- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody against dystrophin (e.g., Abcam ab15277 at 1 μg/mL)
- Primary antibody against a loading control (e.g., α-actinin or pan-actin)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

- Block the membrane in blocking buffer for 1.5 hours at room temperature to prevent nonspecific antibody binding.
- Incubate the membrane with the primary anti-dystrophin antibody and the primary antibody for the loading control overnight at 4°C with gentle agitation.



- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- 6. Detection and Analysis
- Materials:
 - Enhanced chemiluminescent (ECL) substrate
 - Imaging system (e.g., chemiluminescence imager)
 - Image analysis software (e.g., ImageJ)
- Procedure:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensity for dystrophin and the loading control using image analysis software.
 - Normalize the dystrophin band intensity to the loading control for each sample.
 - Express the dystrophin levels as a percentage of a normal control sample.

Data Presentation: Dystrophin Expression Following Casimersen Treatment

The following tables summarize the quantitative data on dystrophin expression from the interim analysis of the Phase 3 ESSENCE trial for **Casimersen**.[4][13][14][15][16][17]

Table 1: Dystrophin Protein Levels (% of Normal) by Western Blot at Week 48



Treatment Group	N	Baseline (Mean ± SD)	Week 48 (Mean ± SD)	Change from Baseline (Mean)	P-value (vs. Baseline)
Casimersen (30 mg/kg)	27	0.93% ± 1.67	1.74% ± 1.97	0.81%	<0.001
Placebo	16	0.54%	0.76%	0.22%	0.09
Between- Group Difference (Mean)	0.59%	p = 0.004			

Table 2: Percent Dystrophin-Positive Fibers by Immunofluorescence at Week 48

Treatment Group	N	Baseline (Mean ± SD)	Week 48 (Mean ± SD)	Change from Baseline (Mean)	P-value (vs. Baseline)
Casimersen (30 mg/kg)	27	6.46%	15.26%	8.80%	<0.001
Placebo	16	N/A	N/A	N/A	N/A
Between- Group Difference (Mean)	8.29%	p = 0.002			

Functional Assessment of Restored Dystrophin

While the Myoblot assay provides a quantitative measure of dystrophin protein, it is also crucial to assess the functionality of the restored, truncated dystrophin. This involves evaluating its correct localization and its ability to restore the dystrophin-associated protein complex.



- Immunofluorescence: This technique is used to visualize the localization of dystrophin within
 the muscle fibers. In healthy muscle, dystrophin is localized to the sarcolemma.
 Immunofluorescence staining of muscle biopsies from patients treated with Casimersen can
 confirm that the newly produced dystrophin is correctly localized to the muscle cell
 membrane, which is essential for its function.[4][15]
- Correlation with Exon Skipping: A positive correlation between the level of exon 45 skipping (measured by RT-PCR) and the amount of dystrophin protein (measured by Myoblot) provides strong evidence of a direct mechanistic link between Casimersen treatment and dystrophin production.[15]

Conclusion

The Myoblot (Western blot) assay is an indispensable tool for the quantitative assessment of dystrophin restoration in response to therapies like **Casimersen**. When performed with rigorous adherence to standardized protocols, it provides reliable data that is critical for evaluating treatment efficacy in clinical trials and research settings. The data from the ESSENCE trial demonstrates a statistically significant increase in dystrophin production in patients treated with **Casimersen**, as measured by Western blot.[4][15][17][18] This, in conjunction with evidence of correct protein localization from immunofluorescence studies, supports the functional benefit of the restored dystrophin. Continued research and standardized quantification methods will be vital for the ongoing development and assessment of treatments for Duchenne muscular dystrophy.

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